molecular formula C18H22O3 B12380903 (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid

(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid

Cat. No.: B12380903
M. Wt: 286.4 g/mol
InChI Key: PZCCCBKQGSMWLD-INIZCTEOSA-N
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Description

(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid is an organic compound with a complex structure that includes a phenyl ring, an alkyne group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the ether linkage: This step involves the reaction of 4-hydroxyphenylacetylene with 2,3-dimethylbut-2-en-1-ol in the presence of a base such as potassium carbonate to form the ether intermediate.

    Alkyne addition: The ether intermediate is then subjected to a Sonogashira coupling reaction with a suitable alkyne precursor, such as 3-bromohex-4-yne, in the presence of a palladium catalyst and a copper co-catalyst.

    Hydrolysis and purification: The final step involves the hydrolysis of the ester group to yield the desired this compound, followed by purification using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride for selective reductions.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro or bromo derivatives of the phenyl ring.

Scientific Research Applications

(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-enoic acid: Similar structure but with an alkene group instead of an alkyne.

    (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hexanoic acid: Similar structure but with an alkane group instead of an alkyne.

    (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-yn-2-ol: Similar structure but with a hydroxyl group at the terminal position.

Uniqueness

The presence of the alkyne group in (3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid imparts unique reactivity compared to its analogs with alkene or alkane groups. This allows for a broader range of chemical transformations and potential applications. Additionally, the specific stereochemistry (3S) may confer distinct biological activity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid

InChI

InChI=1S/C18H22O3/c1-5-6-16(11-18(19)20)15-7-9-17(10-8-15)21-12-14(4)13(2)3/h7-10,16H,11-12H2,1-4H3,(H,19,20)/t16-/m0/s1

InChI Key

PZCCCBKQGSMWLD-INIZCTEOSA-N

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC(=C(C)C)C

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC(=C(C)C)C

Origin of Product

United States

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